molecular formula C10H16O B13807514 1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone

1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone

Cat. No.: B13807514
M. Wt: 152.23 g/mol
InChI Key: NGMHFVSDLMVOLY-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone is an organic compound with the molecular formula C10H16O It is a ketone characterized by a cyclohexene ring substituted with two methyl groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 1,3-dimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, leading to various biological effects.

Comparison with Similar Compounds

    1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure but with different methyl group positions.

    1-(1,3-Dimethylcyclohexyl)ethanone: Lacks the double bond in the cyclohexene ring.

Uniqueness: 1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and an ethanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(1,3-dimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(3,7-8)9(2)11/h5H,4,6-7H2,1-3H3

InChI Key

NGMHFVSDLMVOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)(C)C(=O)C

Origin of Product

United States

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